![molecular formula C22H21N3 B2738395 4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline CAS No. 618400-52-5](/img/structure/B2738395.png)
4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline
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Overview
Description
Indole derivatives, such as the one you’re asking about, are organic compounds that contain an indole moiety . These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite diverse, depending on the specific compound and conditions. For instance, some indole derivatives have been found to inhibit tubulin polymerization .Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives, such as “4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline”, play a significant role in cell biology . They are important types of molecules and natural products . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Anti-Cancer Properties
Some of the synthesized compounds related to “4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline” have shown effective activities towards various tumour cell lines . This suggests potential applications in the development of anti-cancer therapies .
Anti-Microbial Properties
Indole derivatives have been found to exhibit antimicrobial properties . This makes “4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline” a potential candidate for the development of new antimicrobial agents .
Role in Heterocyclic Chemistry
Compounds like “4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline” have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . This highlights the compound’s importance in heterocyclic chemistry .
Anti-Inflammatory and Analgesic Properties
Indole derivatives have been evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities . This suggests that “4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline” could potentially be used in the development of new anti-inflammatory and analgesic drugs .
Role in the Development of Antiviral Drugs
Indole diterpenoids, which share a common core structure with “4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline”, have shown significant activity against the H1N1 virus . This suggests potential applications in the development of new antiviral drugs .
Mechanism of Action
The mechanism of action of indole derivatives can vary greatly depending on the specific compound and its biological target. For example, one study found that a specific indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Future Directions
properties
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-15-9-11-18(12-10-15)25-22(17-6-5-13-23-14-17)21-16(2)24-20-8-4-3-7-19(20)21/h3-14,22,24-25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHCBTFRRRTXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CN=CC=C2)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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